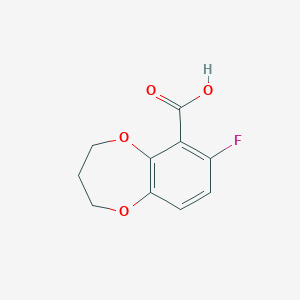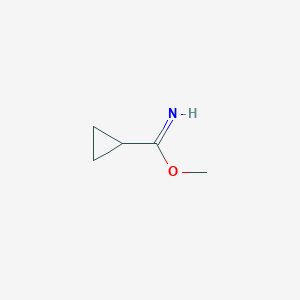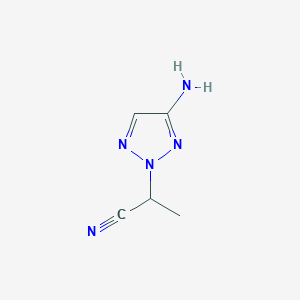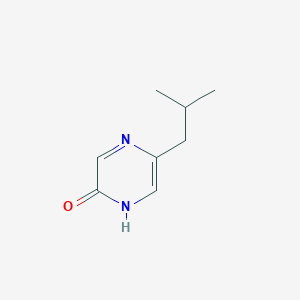![molecular formula C9H11ClS B13174179 3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C₉H₁₁ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene typically involves the reaction of thiophene with a chloromethyl cyclopropane derivative. One common method is the Friedel-Crafts alkylation, where thiophene reacts with 1-(chloromethyl)cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can confer unique binding properties, enhancing the compound’s affinity for certain molecular targets.
相似化合物的比较
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing aromatic ring.
2-Substituted Thiophenes: Compounds with various substituents at the 2-position of the thiophene ring.
Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group attached to different aromatic systems.
Uniqueness
3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both the chloromethyl and cyclopropyl groups, which can influence its reactivity and interaction with other molecules. This combination of functional groups can lead to distinct chemical and biological properties compared to other thiophene derivatives.
属性
分子式 |
C9H11ClS |
|---|---|
分子量 |
186.70 g/mol |
IUPAC 名称 |
3-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11ClS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI 键 |
ISYFJDRPXDRGOV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CSC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)


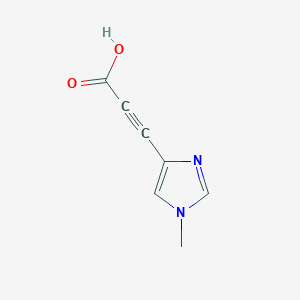
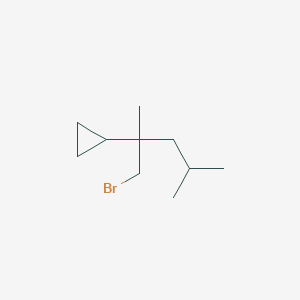
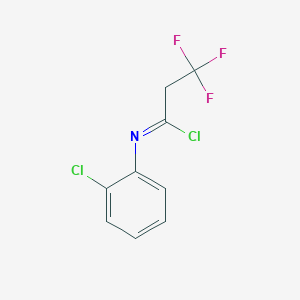

![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)

